molecular formula C14H16N2 B1281173 2-(1-Benzylpiperidin-4-ylidene)acetonitrile CAS No. 55022-82-7

2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Cat. No. B1281173
CAS RN: 55022-82-7
M. Wt: 212.29 g/mol
InChI Key: GGCMXNUEQZLZHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetonitrile derivatives can involve ring transformation reactions, as seen in the preparation of (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-ylidene)acetonitrile derivatives . Similarly, the synthesis of (Z)-2-(2-Phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives involves a base-promoted ring transformation of 2H-pyran-3-carbonitriles with 2-aminobenzthazole . These methods could potentially be adapted for the synthesis of "2-(1-Benzylpiperidin-4-ylidene)acetonitrile" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetonitrile derivatives is crucial for their reactivity and properties. The papers do not directly analyze the structure of "2-(1-Benzylpiperidin-4-ylidene)acetonitrile," but they do provide insights into the structure-reactivity relationships of similar compounds. For instance, the study of benzylamine additions to benzylidene-1,3-indandiones and benzylidenediethylmalonates in acetonitrile suggests a four-membered cyclic transition state involving concurrent C(alpha)-N and C(beta)-H bond formation . This information can be useful in predicting the reactivity of "2-(1-Benzylpiperidin-4-ylidene)acetonitrile."

Chemical Reactions Analysis

The chemical reactions of acetonitrile derivatives are influenced by their molecular structure and the nature of substituents. The kinetics and mechanism of addition reactions of benzylamines to benzylidene derivatives in acetonitrile have been studied, showing first-order kinetics and no base catalysis . These findings can be relevant when considering the reactivity of "2-(1-Benzylpiperidin-4-ylidene)acetonitrile" in nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives, such as solvatochromic behavior and glycosidase inhibitory activity, are important for their practical applications. The solvatochromic and photophysical properties of (Z)-2-(2-Phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives have been investigated, revealing solvent-dependent spectral properties . Additionally, glycosidase inhibitory activities of certain acetonitrile derivatives have been tested, showing significant activity . These studies suggest that "2-(1-Benzylpiperidin-4-ylidene)acetonitrile" may also exhibit interesting physical properties and biological activities.

Scientific Research Applications

1. Synthesis and Stability Studies

  • Highly Stable o- and p-Quinone Methides Synthesis : A study by Nakayama et al. (1977) explored the synthesis of highly stable quinone methides using reactions with phenols and benzodithiolylium tetrafluoroborate in acetonitrile. This research is significant for understanding the stability of similar compounds (Nakayama et al., 1977).

2. Glycosidase Inhibitory Activity

  • Glycosidase Inhibitory Activity : Patil et al. (2012) synthesized a series of acetonitrile derivatives and tested their glycosidase inhibitory activities. This research is particularly relevant for understanding the potential therapeutic applications of these compounds in conditions like type II diabetes (Patil et al., 2012).

3. Photophysical and Solvatochromic Studies

  • Photophysical and Solvatochromic Properties : The study by Patil et al. (2019) investigated the absorption and emission properties of (Z)-2-(2-Phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives. This research provides insights into the photophysical behavior of these compounds, which could have implications in fields like material science and molecular electronics (Patil et al., 2019).

4. Coordination Polymers and Luminescence

  • Lanthanide-Containing Coordination Polymers : Calvez et al. (2011) explored the synthesis of lanthanide-containing coordination polymers using acetonitrile. These compounds were found to be thermally stable and exhibit strong luminescence under UV irradiation, which could have potential applications in materials science and optoelectronics (Calvez et al., 2011).

5. Antimicrobial Activity

  • Antimicrobial Activity Study : Hamrouni et al. (2015) described the synthesis of acetonitrile derivatives and their potential antibacterial activities. This study contributes to the understanding of the antimicrobial properties of these compounds, which could have implications in medicinal chemistry and drug development (Hamrouni et al., 2015).

Mechanism of Action

The mechanism of action of “2-(1-Benzylpiperidin-4-ylidene)acetonitrile” is not clearly documented in the available literature. It is a research chemical, and its biological activity, if any, would depend on the specific context of its use .

properties

IUPAC Name

2-(1-benzylpiperidin-4-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-6H,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCMXNUEQZLZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480235
Record name 2-(1-benzylpiperidin-4-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzylpiperidin-4-ylidene)acetonitrile

CAS RN

55022-82-7
Record name 2-(1-benzylpiperidin-4-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-benzylpiperidin-4-ylidene)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of diethyl cyanomethylphosphonate (2.06 g, 11.62 mmol) and anhydrous potassium carbonate (1.6 g, 11.62 mmol) in dry THF (10 mL) was stirred at room temperature for 15 min and then refluxed for 20 min. After cooling to room temperature, benzyl-piperidin-4-one (compound of Example 25; 2 g, 10.56 mmol) was added and the mixture was heated at reflux for 16 h (˜70° C.). The reaction mixture was cooled to room temperature, filtered and quenched with ice water (25 mL). The resulting mixture was extracted with ethyl acetate (2×20 mL) and the combined organic layers were washed with water (2×15 mL) followed by brine (20 mL). The organic phase obtained was dried over anhydrous sodium sulphate and concentrated to obtain a crude product, which was purified by crystallisation using 2% ethyl acetate in hexane to afford the title compound.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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